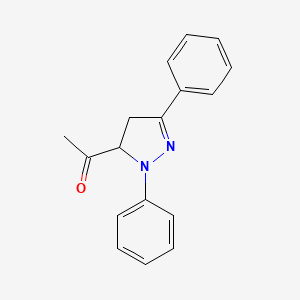
1-(1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-YL)ETHAN-1-ONE
Overview
Description
1-(1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-YL)ETHAN-1-ONE is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by its ethanone group attached to a 1,3-diphenyl-4,5-dihydro-1H-pyrazole moiety. Pyrazole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-YL)ETHAN-1-ONE can be synthesized through various methods. One common approach involves the cyclocondensation of substituted aromatic aldehydes with phenylhydrazine, followed by cyclization with terminal alkynes . Another method includes the reaction of substituted chalcones with hydrazine hydrate in the presence of acetic acid . These reactions typically occur under mild conditions and yield the desired pyrazole derivatives in good to excellent yields.
Industrial Production Methods: Industrial production of this compound often involves the use of green catalysts and eco-friendly methodologies. For instance, vitamin B1 has been found to be an effective catalyst for the condensation reactions leading to the formation of pyrazole derivatives . This approach not only enhances the efficiency of the reaction but also reduces the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-YL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethanone group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects . Additionally, it can interact with DNA and proteins, leading to its anticancer properties .
Comparison with Similar Compounds
1-(1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-YL)ETHAN-1-ONE can be compared with other similar pyrazole derivatives:
1,3,5-triphenyl-4,5-dihydro-1H-pyrazole: Similar structure but with an additional phenyl group.
3-amino-4,5-dihydro-1-phenylpyrazole: Contains an amino group instead of an ethanone group.
Uniqueness: The presence of the ethanone group in this compound imparts unique chemical properties and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2,5-diphenyl-3,4-dihydropyrazol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-13(20)17-12-16(14-8-4-2-5-9-14)18-19(17)15-10-6-3-7-11-15/h2-11,17H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHHKWQYTTTWDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE](/img/structure/B4288959.png)
![Ethyl 2-{[3-cyano-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}propanoate](/img/structure/B4288960.png)

![ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B4288965.png)
![4-(4-Fluorophenyl)-2-{[3-(4-fluorophenyl)-3-oxopropyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B4288971.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]methyl}-4-(2-methoxyphenyl)-4H-pyran-3-carboxylate](/img/structure/B4288982.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]methyl}-4-(3-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B4288989.png)
![2-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2-iodophenyl)acetamide](/img/structure/B4288991.png)
![Propan-2-yl 4-{[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B4289008.png)
![2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-4-(4-FLUOROPHENYL)-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE](/img/structure/B4289015.png)
![2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-4,6-DIPHENYLPYRIDINE-3-CARBONITRILE](/img/structure/B4289023.png)
![Ethyl 2-{[3-cyano-4-(4-fluorophenyl)-6-phenylpyridin-2-yl]sulfanyl}propanoate](/img/structure/B4289028.png)
![Ethyl 4-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B4289045.png)
![(8E)-2-AMINO-4-PHENYL-8-(PHENYLMETHYLIDENE)-6-(PROPAN-2-YL)-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE](/img/structure/B4289053.png)
